molecular formula C8H7NO4 B1280447 4-Aminoisophthalic acid CAS No. 33890-03-8

4-Aminoisophthalic acid

Cat. No.: B1280447
CAS No.: 33890-03-8
M. Wt: 181.15 g/mol
InChI Key: BDBLLWHZWCBDAR-UHFFFAOYSA-N
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Description

4-Aminoisophthalic acid, also known as 4-amino-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where an amino group is substituted at the para position relative to one of the carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoisophthalic acid can be synthesized through several methods. One common approach involves the nitration of isophthalic acid to form 4-nitroisophthalic acid, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 4-aminoisophthalic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Aminoisophthalic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of complexes it can form. Its para-substituted amino group allows for distinct interactions in coordination chemistry and biological applications compared to its isomers .

Properties

IUPAC Name

4-aminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBLLWHZWCBDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463305
Record name 4-Aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33890-03-8
Record name 4-Amino-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33890-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.3 g (150 mmol) of LiOH.H2O are added to a stirred solution of 15.7 g (75 mmol) of methyl 4-amino-isophtalate in 300 ml of dioxane and 1200 ml of water. The reaction mixture is heated for 1 hour to 100° C., cooled and acidified to pH=1 by the addition of concentrated HCl. A precipitate is obtained then filtered off, washed, and dried under vacuum to yield 13 g (yield=95.7%) of the desired compound.
Name
LiOH.H2O
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.7%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro isophthalic acid (98 g, 0.457 mol) in methanol (5 L) was added Pd/C (20%) and hydrogenated at RT for 4 h. The reaction mixture was filtered through celite and filtrate concentrated under vacuum to give 4-amino isophthalic acid (72 g, 87%) as a solid.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Into 20 mL EtOH and 20 mL HOAc was dissolved 2 g (9.48 mmol) 4-nitroisophthalic acid, and the solution was subjected to hydrogenation at atmospheric conditions over 1 g of 5% Pd on carbon. After 16 h, mixture was filtered, and filtrate was evaporated. The residue crystallized from methylene chloride-hexane, giving 1.29 g (75%) crystalline desired intermediate.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4-Aminoisophthalic acid in UiO-66 MOF impact its uranyl capture capabilities?

A1: Incorporating this compound into the UiO-66 framework leads to the creation of a modified MOF, designated as UiO-66-3C4N []. This modification results in the formation of specific "nano-pockets" within the MOF structure. These nano-pockets exhibit a high affinity for uranyl ions due to their size and enhanced coordination interactions []. Essentially, the modified structure effectively traps uranyl ions while hindering the entrance of larger, interfering ions, leading to a higher selectivity for uranyl capture from solutions like seawater [].

Q2: What is the significance of bio-inspiration in the development of UiO-66-3C4N for uranyl capture?

A2: The design of UiO-66-3C4N draws inspiration from the spatial structure of the SUP (superb-uranyl binding) protein, a biological entity known for its exceptional uranyl binding selectivity and affinity []. By mimicking the SUP's binding site geometry within the MOF framework, researchers aimed to replicate its high selectivity and efficiency. While the resulting nano-pockets in UiO-66-3C4N are smaller than those found in the SUP protein, they effectively demonstrate enhanced selectivity and affinity for uranyl, highlighting the success of this bio-inspired approach [].

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